R-(-)-Flecainide

Beschreibung

Classification within Antiarrhythmic Compound Research

In the field of antiarrhythmic compound research, flecainide (B1672765) is categorized as a Class Ic agent. drugbank.comwikipedia.orgecrjournal.comnih.gov This classification system, based on the drug's effect on the cardiac action potential, places flecainide among compounds that are potent blockers of the fast-inward sodium channels (Nav1.5) in cardiac cells. wikipedia.orgecrjournal.comnih.govahajournals.org The binding of Class Ic agents to these channels is characterized by a slow rate of dissociation, which leads to a marked slowing of electrical impulse conduction within the heart, particularly in the His-Purkinje system and ventricular myocardium. wikipedia.orgahajournals.org

Significance of Stereoisomerism in Chemical Biology and Pharmaceutical Science

Stereoisomerism, the phenomenon where molecules have the same chemical formula and connectivity but different three-dimensional arrangements of atoms, is a fundamental concept in chemical biology and pharmaceutical science. researchgate.net Biological systems, including human bodies, are inherently chiral, composed of chiral molecules like amino acids and sugars. Consequently, the different enantiomers (non-superimposable mirror-image isomers) of a chiral drug can interact differently with chiral biological targets such as enzymes and receptors. researchgate.net This can lead to significant differences in their pharmacological activity, with one enantiomer (the eutomer) exhibiting the desired therapeutic effect while the other (the distomer) may be less active, inactive, or even contribute to undesirable effects. acs.org

Flecainide is a chiral molecule and is typically used as a racemic mixture, meaning it contains equal amounts of its two enantiomers: R-(-)-Flecainide and S-(+)-Flecainide. frontiersin.org The study of these individual enantiomers is crucial for understanding the compound's complete pharmacological profile. Research has shown stereoselectivity in its metabolism, with the enzyme CYP2D6 demonstrating a higher intrinsic clearance for the R-(-) enantiomer compared to the S-(+) enantiomer in human liver microsomes. frontiersin.org However, in individuals with normal CYP2D6 function, no significant difference in the clearance between the enantiomers is typically observed. frontiersin.org The distinct interactions and metabolic fates of each enantiomer underscore the importance of stereochemical considerations in drug research and development.

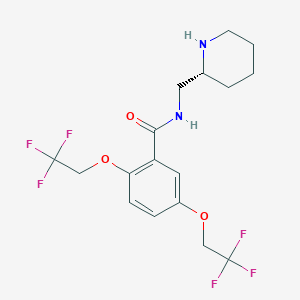

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[[(2R)-piperidin-2-yl]methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F6N2O3/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJBNUMBKLMJRSA-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424962 | |

| Record name | R-(-)-Flecainide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99495-90-6 | |

| Record name | R-(-)-Flecainide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Detailed Research Findings on R Flecainide

Distinction of this compound within the Racemic Mixture

The accurate quantification and differentiation of this compound from its S-(+) counterpart within a racemic mixture are essential for stereoselective pharmacokinetic studies. Analytical techniques employing chiral chromatography have been developed and validated to achieve this separation. High-performance liquid chromatography (HPLC) is the predominant method utilized, often involving derivatization of the flecainide enantiomers with optically active reagents to form diastereomers, which can then be resolved on standard reversed-phase columns.

Common derivatization agents include (-)-methyl chloroformate, R-(+)-1-phenyl-ethyl-isocyanate, and (-)-menthyl chloroformate. researchgate.netnih.govnih.govcapes.gov.br These methods allow for the sensitive and selective determination of individual enantiomer concentrations in biological matrices such as plasma and urine. For instance, one stereospecific assay reported a limit of quantification of 0.05 mg/L for each enantiomer using HPLC with spectrofluorimetric detection. nih.gov Another study achieved a resolution factor of 1.25 for flecainide diastereomers on a C18 reversed-phase column. nih.gov The sensitivity of certain assays can reach as low as 2.5 ng/mL for each enantiomer when analyzing 1 mL of plasma. capes.gov.br These analytical advancements are critical for investigating the stereoselective pharmacokinetic behavior of flecainide.

Stereoselective Disposition in Preclinical Research Models

Preclinical studies have provided substantial evidence for the stereoselective metabolism and disposition of flecainide enantiomers, primarily mediated by CYP enzymes and influenced by individual metabolizer phenotypes.

Differential Cytochrome P450 Enzyme Activity (CYP2D6, CYP1A2) in Microsomal Systems

Cytochrome P450 2D6 (CYP2D6) is recognized as the principal enzyme responsible for the metabolism of flecainide, particularly its conversion to m-O-dealkylated flecainide (MODF). researchgate.netg-standaard.nlnih.govnih.govfrontiersin.orgresearchgate.netresearchgate.netbiomedpharmajournal.org Cytochrome P450 1A2 (CYP1A2) also contributes to MODF formation, albeit to a lesser extent. researchgate.netnih.govnih.govresearchgate.netbiomedpharmajournal.org In vitro studies using human liver microsomes and cDNA-expressed CYP isoforms have confirmed the involvement of both CYP2D6 and CYP1A2 in the formation of MODF. researchgate.netnih.gov

Research indicates that CYP2D6 exhibits differential activity towards flecainide enantiomers. In vitro incubations have shown that R-(+) flecainide experiences approximately 2.5-fold higher metabolic clearance by CYP2D6 compared to its S-(-) counterpart. nih.gov Conversely, CYP1A2 demonstrates a slightly greater clearance for the S-(-) enantiomer than for the R-(+) enantiomer under similar in vitro conditions. nih.gov Furthermore, studies have observed that MODF formation in CYP2D6 poor metabolizer (PM) microsomes increases as CYP1A2 activity rises, suggesting a compensatory role for CYP1A2 when CYP2D6 activity is compromised. researchgate.netnih.govresearchgate.net

Influence of Metabolizer Phenotypes on Enantiomer Biotransformation Pathways

Genetic variations in CYP2D6 significantly impact flecainide disposition, leading to distinct pharmacokinetic profiles based on an individual's metabolizer phenotype. Poor metabolizers (PMs) of CYP2D6 generally exhibit higher flecainide area under the curve (AUC) and prolonged elimination half-lives compared to extensive metabolizers (EMs). nih.govfrontiersin.orgresearchgate.netbiomedpharmajournal.orgresearchgate.net

In CYP2D6 PM subjects, stereoselective differences in flecainide disposition have been observed. Specifically, the oral clearance of R-flecainide was found to be lower (467 ± 109 mL/min) than that of the S-enantiomer (620 ± 172 mL/min), and R-flecainide also had a longer half-life (12.9 h) compared to S-flecainide (9.8 h). nih.gov The renal clearance of both enantiomers in PMs was comparable to that observed in EMs, indicating that the enantioselective disposition in PMs is primarily due to impaired metabolism of R-flecainide rather than altered renal excretion. nih.gov Consequently, the urinary recovery of flecainide metabolites, such as m-O-dealkylated flecainide (MODF) and m-O-dealkylated lactam of flecainide (MODLF), was lower in PMs compared to EMs. nih.gov

The influence of age on flecainide metabolism is also modulated by CYP2D6 genotype. An age-related reduction in flecainide metabolism has been noted in patients with poor CYP2D6 activity (heterozygous EMs and IMs/PMs). This decline is attributed to a shift in metabolic pathways, where CYP1A2 increasingly handles flecainide metabolism as CYP1A2 activity naturally decreases with age. researchgate.netnih.govresearchgate.net Studies have also highlighted that the CYP2D6*10 allele, which typically confers an intermediate metabolizer (IM) phenotype, can significantly affect flecainide exposure. frontiersin.org

Table 1: Comparative Pharmacokinetic Parameters of Flecainide Enantiomers in CYP2D6 Poor Metabolizers (PMs)

| Parameter | This compound | S-(+)-Flecainide | Reference |

| Oral Clearance (mL/min) | 467 ± 109 | 620 ± 172 | nih.gov |

| Half-life (h) | 12.9 | 9.8 | nih.gov |

Table 2: Urinary Recovery of Flecainide Metabolites in Extensive Metabolizers (EMs) vs. Poor Metabolizers (PMs)

| Metabolite | % of Dose Excreted (EMs) | % of Dose Excreted (PMs) | Reference |

| MODF | 17.7 ± 3.3 | 12.0 ± 3.1 | nih.gov |

| MODLF | 16.5 ± 3.3 | 8.2 ± 3.2 | nih.gov |

Table 3: Influence of Age and CYP2D6 Genotype on Flecainide Metabolic Ratio (MR)

| Patient Group (CYP2D6 Genotype) | MR Increase (Elderly vs. Middle-aged) | Reference |

| Heterozygous EMs (het-EMs) | 1.6-fold | researchgate.netnih.gov |

| Intermediate/Poor Metabolizers (IMs/PMs) | 1.5-fold | researchgate.netnih.gov |

Compound List

Flecainide

this compound

S-(+)-Flecainide

m-O-dealkylated flecainide (MODF)

m-O-dealkylated lactam of flecainide (MODLF)

Molecular Mechanisms of Action and Ion Channel Interactions

Voltage-Gated Sodium Channel (NaV1.5) Modulation

Flecainide's principal mechanism of action involves the potent inhibition of the cardiac voltage-gated sodium channel, NaV1.5, which is responsible for the rapid upstroke of the cardiac action potential. nih.govmdpi.com

Identification of Molecular Binding Sites and Conformational Dynamics

Computational modeling and structural studies have provided significant insights into the binding of R-(-)-flecainide to the NaV1.5 channel. nih.govnih.gov The binding site is located within the central pore of the channel, a common feature for many local anesthetics and antiarrhythmic drugs. nih.govpnas.org

Docking simulations and cryo-electron microscopy have revealed that flecainide (B1672765) lodges within the pore lumen, with its structure spanning from a fenestration between domains III and IV to the ion conduction pathway beneath the selectivity filter. pnas.org The protonated piperidine (B6355638) ring of flecainide is oriented towards the negatively charged selectivity filter. rupress.org Key residues within the S6 segments of domains III and IV are crucial for this interaction. pnas.org Specifically, residues such as F1760 in the DIVS6 segment form part of the receptor site. pnas.org Molecular dynamics simulations indicate that flecainide can access its binding site through both a hydrophilic pathway via the intracellular gate and a hydrophobic pathway through fenestrations in the channel protein. nih.gov

| Domain | Segment | Key Residue | Role in Interaction |

|---|---|---|---|

| DIV | S6 | F1760 | Forms part of the binding pocket |

| DIII | S6 | Not specified | Contributes to the fenestration access pathway |

| - | P-loop | DEKA | Forms the selectivity filter which the protonated flecainide orients towards |

Characterization of Frequency- and Use-Dependent Block Kinetics

A hallmark of flecainide's action on NaV1.5 is its frequency- and use-dependent block, meaning its inhibitory effect is more pronounced at higher heart rates. nih.govplos.org This is attributed to flecainide preferentially binding to the open or inactivated states of the sodium channel, which are more prevalent during rapid stimulation. capes.gov.brnih.gov

Studies have demonstrated that increasing the stimulation frequency significantly potentiates flecainide's inhibitory effect. nih.gov For instance, at a low stimulation frequency, the IC50 (half-maximal inhibitory concentration) for flecainide is relatively high, but it decreases substantially with more frequent depolarization, indicating a higher affinity for the channel in its active states. nih.gov The kinetics of this block are consistent with a simple pore-blocking mechanism where the drug becomes trapped within the pore when the channel closes. capes.gov.brnih.gov

Effects on Cardiac Action Potential Upstroke Velocity

The block of the fast sodium current (INa) by flecainide directly translates to a reduction in the maximum upstroke velocity (Vmax) of the cardiac action potential. nih.govjst.go.jp This effect is also use-dependent.

In guinea pig papillary muscle, 10 µmol/L of flecainide was shown to decrease Vmax by approximately 40% at a stimulation rate of 1 Hz. nih.gov However, at a much slower rate of 0.017 Hz, Vmax remained almost unchanged, highlighting the use-dependent nature of the block. nih.gov Further studies have shown that flecainide's effect on Vmax is more pronounced in atrial tissue compared to ventricular tissue, which may contribute to its efficacy in treating atrial arrhythmias. kcl.ac.uknih.gov This enhanced effect in atrial cells is attributed to intrinsic differences in the biophysical properties of sodium channels between the atria and ventricles. kcl.ac.uknih.gov

| Tissue | Flecainide Concentration (µM) | Stimulation Frequency (Hz) | Reduction in Vmax | Reference |

|---|---|---|---|---|

| Guinea Pig Papillary Muscle | 10 | 1 | ~40% | nih.gov |

| Guinea Pig Papillary Muscle | 10 | 0.017 | Nearly unchanged | nih.gov |

| Guinea Pig LV Model | 1 | Not Specified | 14% | researchgate.net |

| Guinea Pig LV Model | 3 | Not Specified | 32% | researchgate.net |

Ryanodine (B192298) Receptor 2 (RyR2) Regulation

In addition to its primary action on NaV1.5, flecainide also modulates the cardiac ryanodine receptor (RyR2), the main calcium release channel on the sarcoplasmic reticulum. nih.gov This interaction is particularly relevant in the context of catecholaminergic polymorphic ventricular tachycardia (CPVT). researchgate.netresearchgate.net

Elucidation of Multiple Binding Sites on the RyR2 Channel

Unlike its single binding site on NaV1.5, flecainide appears to have multiple interaction sites on the RyR2 channel. nih.govresearchgate.net Evidence suggests the existence of at least four distinct inhibitory sites and one activation site on the RyR2 protein. nih.govresearchgate.net

These binding sites are located in different regions of the large RyR2 complex. Some are found within the channel pore, while others are situated at peripheral locations, distant from the pore. nih.govresearchgate.net The presence of these multiple sites may explain the complex, sometimes biphasic, effects of flecainide on RyR2 channel activity. researchgate.net The precise locations of these binding sites within the RyR2 primary structure have not yet been fully identified. nih.gov

Analysis of Voltage-Dependent and Voltage-Independent Binding Mechanisms

The interaction of flecainide with its various binding sites on RyR2 involves both voltage-dependent and voltage-independent mechanisms. nih.govresearchgate.net

Voltage-Dependent Binding: The binding sites located within or near the channel pore exhibit voltage-dependent inhibition. nih.govresearchgate.net Flecainide blocks the channel when the cytoplasmic side is at a more positive potential relative to the luminal side. nih.gov This block is considered a "fast block" and has been extensively studied in lipid bilayer experiments. nih.gov Interestingly, this voltage-dependent block primarily inhibits ion flow in the cytoplasm-to-lumen direction, which is opposite to the physiological direction of Ca2+ release. nih.govahajournals.org

Voltage-Independent Binding: The binding sites on the periphery of the RyR2 channel, away from the pore, are associated with voltage-independent effects. nih.govresearchgate.net Binding to these sites is thought to directly influence channel gating, contributing to the inhibition of Ca2+ leak through RyR2, independent of the membrane potential across the sarcoplasmic reticulum. nih.gov

| Binding Location | Binding Mechanism | Functional Effect | Reference |

|---|---|---|---|

| Channel Pore / Transmembrane Domain | Voltage-Dependent | Inhibition of ion flux (primarily cytoplasm-to-lumen) | nih.govresearchgate.net |

| Peripheral Sites | Voltage-Independent | Inhibition of channel gating and Ca2+ leak | nih.govresearchgate.net |

Impact on Intracellular Calcium Release and Countercurrents

This compound exerts a notable influence on intracellular calcium (Ca²⁺) dynamics, primarily through its interaction with the ryanodine receptor 2 (RyR2), the main Ca²⁺ release channel on the sarcoplasmic reticulum (SR). rupress.orgnih.gov This interaction is a key component of its antiarrhythmic effect, particularly in conditions like catecholaminergic polymorphic ventricular tachycardia (CPVT), which is often linked to dysregulated RyR2 function. rupress.org

Flecainide has been shown to directly inhibit RyR2 channels, thereby reducing the spontaneous release of Ca²⁺ from the SR. researchgate.net Studies on isolated cardiomyocytes have demonstrated that flecainide can decrease the frequency of spontaneous Ca²⁺ release events. ahajournals.org This effect is believed to contribute to its efficacy in preventing arrhythmias by stabilizing intracellular Ca²⁺ levels. ahajournals.orgfrontiersin.org

The mechanism of this inhibition is complex and subject to some debate. One proposed mechanism involves the blockade of countercurrents that flow through the RyR2 channel pore. rupress.org During Ca²⁺ release, counter-ion movement is necessary to maintain charge balance across the SR membrane. By potentially blocking these countercurrents, flecainide may indirectly limit Ca²⁺ efflux. rupress.org It has been shown to block cation fluxes in the direction opposite to the physiological flow of Ca²⁺ from the SR lumen to the cytosol. rupress.orgmdpi.com

Furthermore, the interaction of flecainide with RyR2 appears to be multifaceted, with evidence suggesting the existence of multiple binding sites on the RyR2 channel. rupress.org Some studies indicate that flecainide's effect on RyR2 is independent of its well-known sodium channel blocking properties. In experiments where sodium channels were blocked by other means, flecainide still effectively suppressed arrhythmogenic Ca²⁺ release. ahajournals.orgahajournals.org

Mechanism of Closed Channel Block

The interaction of this compound with sodium channels is state-dependent, with a notable mechanism involving the trapping of the drug within the channel pore. Flecainide exhibits a low affinity for sodium channels in their resting state. ahajournals.org Its binding is significantly facilitated when the channel is in the open or activated state. researchgate.netcapes.gov.br

Once bound, the closing of either the activation or inactivation gate of the sodium channel can "trap" the flecainide molecule within the pore. researchgate.netcapes.gov.br This trapping phenomenon results in a slow recovery of the drug-modified channels, contributing to its use-dependent blocking characteristics. researchgate.net This means the blocking effect becomes more pronounced with higher heart rates or more frequent channel activation. ahajournals.org

While channel opening is a prerequisite for the high-affinity binding of flecainide, there is also evidence suggesting that flecainide can bind to inactivated sodium channels without the need for channel opening. nih.gov The affinity for the inactivated state is considerably higher than for the resting state. nih.gov This dual interaction with both open and inactivated states contributes to its potent sodium channel blocking effects. The recovery from this block has been described as having both a fast, voltage-dependent component and a slow, largely voltage-independent component. ahajournals.org

Potassium Channel Interactions

In addition to its effects on sodium and calcium channels, this compound also interacts with several types of cardiac potassium channels, which play a crucial role in the repolarization phase of the cardiac action potential.

Inhibition of Delayed Rectifier Potassium Currents (IKr, IKur)

Flecainide has been shown to inhibit the rapid component of the delayed rectifier potassium current (IKr). nih.govrevespcardiol.orgmdpi.com This current is essential for the timely repolarization of ventricular and atrial muscle fibers. nih.govdrugbank.com Blockade of IKr by flecainide can lead to a prolongation of the action potential duration. nih.govdrugbank.com The inhibitory effect on IKr has been observed at clinically relevant concentrations. scispace.com

Flecainide also blocks the ultrarapid delayed rectifier potassium current (IKur), which is predominantly expressed in the atria. oup.comhku.hk This atrial-selective action may contribute to its efficacy in managing atrial arrhythmias. ahajournals.org The inhibition of IKur, in conjunction with its other channel-blocking activities, adds to the complexity of its electrophysiological profile. scispace.com

Interactions with Other Cardiac Ion Transporters and Channels (e.g., Na+/Ca2+ Exchange, ICaL)

The electrophysiological effects of this compound are further influenced by its interactions with other key cardiac ion transporters and channels, including the sodium-calcium exchanger (NCX) and the L-type calcium channel (ICaL).

Flecainide's blockade of sodium channels can indirectly affect the function of the NCX. rupress.orgahajournals.org By reducing the influx of sodium into the cell, flecainide can alter the intracellular sodium concentration. ahajournals.orgmdpi.com This change can, in turn, influence the activity of the NCX, which plays a critical role in calcium extrusion from the cell. mdpi.comnih.gov Some evidence suggests that the reduced intracellular sodium may favor the forward mode of the NCX, leading to increased calcium efflux and a subsequent decrease in sarcoplasmic reticulum calcium content. ahajournals.orgmdpi.com

Interactive Data Table: Summary of this compound's Ion Channel Interactions

| Target | Action | Key Findings | References |

| Ryanodine Receptor 2 (RyR2) | Inhibition of Ca²⁺ release | Reduces spontaneous Ca²⁺ release from the sarcoplasmic reticulum. | rupress.org, ahajournals.org, researchgate.net |

| Sodium Channel (Nav1.5) | Closed/Inactivated State Block | Trapped in the channel pore upon closing, leading to slow recovery. | researchgate.net, capes.gov.br, nih.gov, ahajournals.org |

| Delayed Rectifier K⁺ Current (IKr) | Inhibition | Prolongs action potential duration. | nih.gov, revespcardiol.org, mdpi.com, drugbank.com |

| Ultrarapid Delayed Rectifier K⁺ Current (IKur) | Inhibition | Atrial-selective block. | oup.com, ahajournals.org, hku.hk |

| Transient Outward K⁺ Current (Ito) | Inhibition | Reduces the 4-aminopyridine-sensitive component (Ito1). | uicardiologia.com, nih.gov, swan.ac.uk |

| Na⁺/Ca²⁺ Exchanger (NCX) | Indirect Modulation | Altered activity secondary to Na⁺ channel blockade. | rupress.org, ahajournals.org, mdpi.com, nih.gov |

| L-type Ca²⁺ Channel (ICaL) | Inhibition | Direct but complex inhibitory effects. | escholarship.org, mdpi.com |

Preclinical Electrophysiological Studies and Models

In Vitro Cardiac Myocyte Investigations

In vitro studies using isolated cardiac cells and fibers are essential for examining the direct impact of R-(-)-Flecainide on ion channel function and action potential characteristics.

Effects on Action Potential Characteristics (Amplitude, Conduction Time)

Research indicates that this compound, like its S-(+) enantiomer, exerts significant effects on cardiac action potential characteristics, primarily through the blockade of fast inward sodium channels (Nav1.5). This blockade leads to a reduction in the maximum upstroke velocity (Vmax) of the action potential, which is indicative of impaired sodium current. Studies on canine cardiac Purkinje fibers have shown that both this compound and S-(+)-Flecainide reduce Vmax and shorten the action potential duration (APD) at 50% and 90% repolarization. Notably, no significant differences were detected between the enantiomers in these specific parameters, although this compound exhibited a faster time constant for the development of Vmax depression (8.9 ± 0.6 seconds) compared to S-(+)-Flecainide (13.4 ± 1.5 seconds). The reduction in Vmax directly correlates with a decrease in conduction velocity. While specific quantitative data on action potential amplitude changes for this compound in isolated cardiomyocytes are limited in the current search results, the mechanism points to a direct impact on the sodium current responsible for depolarization.

Electrophysiological Responses in Purkinje Fiber Models

Studies utilizing canine cardiac Purkinje fibers have provided insights into the electrophysiological effects of this compound. These investigations revealed that this compound, along with its S-(+) enantiomer, effectively reduces the Vmax of the action potential, signifying a potent blockade of the fast inward sodium current. Furthermore, both enantiomers were observed to shorten the action potential duration at 50% and 90% repolarization. Crucially, these studies found no significant differences in these electrophysiological effects between the two enantiomers, despite evidence of enantioselective disposition where this compound plasma concentrations were higher. The time constant for the development of Vmax depression was notably shorter for this compound (8.9 ± 0.6 seconds) compared to S-(+)-Flecainide (13.4 ± 1.5 seconds), indicating a more rapid onset of sodium channel blockade for the R-enantiomer. Flecainide's action on Purkinje fibers is characterized by a decrease in Vmax and a lengthening of the effective refractory period, with minimal impact on the action potential duration itself.

Data Table 1: Electrophysiological Effects of Flecainide (B1672765) Enantiomers on Canine Purkinje Fibers

| Parameter | This compound | S-(+)-Flecainide | p-value |

| Time constant for Vmax depression (s) | 8.9 ± 0.6 | 13.4 ± 1.5 | < 0.001 |

| Action Potential Duration (50% repol.) | Shortened (similar) | Shortened (similar) | N/A |

| Action Potential Duration (90% repol.) | Shortened (similar) | Shortened (similar) | N/A |

| Action Potential Amplitude (Vmax) | Reduced | Reduced | N/A |

Note: "Similar" indicates no significant difference was detected between enantiomers for these parameters in the cited studies. Vmax reduction is a key indicator of sodium channel blockade.

Human-Induced Pluripotent Stem Cell-Derived Cardiomyocyte (hiPSC-CM) Research

Human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) represent a valuable in vitro model for studying drug effects in a human context. However, the current search results did not yield specific studies detailing the application of this compound in hiPSC-CM research, including the use of multielectrode array (MEA) systems or the evaluation of specific electrophysiological parameters.

Application of Multielectrode Array (MEA) Systems for Functional Assessment

No specific studies were identified that utilized MEA systems to assess the effects of this compound on hiPSC-CMs. MEA technology is a standard tool for evaluating cellular electrophysiology, allowing for the measurement of parameters such as field potential duration and conduction velocity in cell networks.

Evaluation of Electrophysiological Parameters in hiPSC-CMs

Specific data regarding the evaluation of electrophysiological parameters (e.g., action potential duration, beating rate, conduction velocity) of hiPSC-CMs treated with this compound were not found in the executed searches.

Ex Vivo Cardiac Tissue and Whole-Organ Models

Ex vivo studies using isolated cardiac tissues or whole-organ preparations provide a more complex and integrated environment to study drug effects. However, the conducted searches did not yield any specific preclinical research detailing the use of this compound in ex vivo cardiac tissue or whole-organ models.

Compound Name List:

this compound

S-(+)-Flecainide

Preclinical Metabolism and Biotransformation Pathways

Characterization of Major Metabolites: m-O-Dealkylated Flecainide (B1672765) (MODF) and m-O-Dealkylated Lactam Flecainide (MODLF)

The primary metabolic transformation of flecainide involves oxidative processes leading to two principal metabolites: meta-O-dealkylated flecainide (MODF) and meta-O-dealkylated lactam flecainide (MODLF). These metabolites are formed through sequential steps, beginning with the O-dealkylation of flecainide.

MODF is generated through the O-dealkylation of flecainide, a process that results in a hydroxyl group being added to the meta-position of the phenyl ring. This metabolite retains some pharmacological activity, estimated to be approximately 20% of that of the parent compound, flecainide drugbank.comnih.gov. Following the formation of MODF, it can be further metabolized via oxidation to form MODLF. MODLF is considered pharmacologically inactive nih.gov. Both MODF and MODLF are frequently detected in biological samples, often as glucuronide or sulfate (B86663) conjugates, indicating subsequent Phase II metabolic conjugation drugbank.comnih.gov.

Table 1: Major Flecainide Metabolites and Their Characteristics

| Metabolite | Abbreviation | Primary Metabolic Pathway | Relative Activity | Conjugation Pathways |

| m-O-Dealkylated Flecainide | MODF | O-dealkylation of flecainide | ~20% of flecainide | Glucuronide, Sulfate |

| m-O-Dealkylated Lactam Flecainide | MODLF | Oxidation of MODF | Inactive | Glucuronide, Sulfate |

Role of Hepatic Cytochrome P450 Isoforms (CYP2D6, CYP1A2) in Enantioselective Biotransformation

The hepatic cytochrome P450 (CYP) enzyme system plays a crucial role in the biotransformation of flecainide. Preclinical investigations have identified CYP2D6 as the predominant enzyme responsible for flecainide's O-dealkylation to MODF wikipedia.orgfrontiersin.orgbiomedpharmajournal.orgnih.gov. Studies using specific CYP inhibitors have demonstrated that both CYP2D6 and CYP1A2 contribute to the m-O-dealkylation of flecainide, with CYP2D6 being the major contributor nih.gov. For instance, in vitro studies using human liver microsomes showed that potent inhibitors of CYP2D6 (paroxetine) and CYP1A2 (furafylline) both significantly inhibited MODF formation, suggesting a dual role for these isoforms nih.gov.

Furthermore, evidence points to an enantioselective metabolism of flecainide mediated by these CYP isoforms. Research in human liver microsomes has indicated that CYP2D6 exhibits enhanced clearance for R-(+)-flecainide compared to its S-(-)-enantiomer, approximately by a factor of 2.5 frontiersin.org. Conversely, CYP1A2 has been observed to mediate slightly more clearance for S-(-)-flecainide than for R-(+)-flecainide in similar microsomal incubations frontiersin.org. This differential metabolism by CYP isoforms highlights the potential for enantioselective disposition of flecainide. In individuals with poor CYP2D6 metabolic capacity (CYP2D6 PMs), CYP1A2 may assume a more significant role in flecainide metabolism, potentially mitigating some of the effects of CYP2D6 deficiency nih.gov.

Table 2: CYP Isoform Involvement in Flecainide Metabolism

| CYP Isoform | Primary Role in Flecainide Metabolism | Contribution to MODF Formation | Enantioselective Activity Observed |

| CYP2D6 | Major O-dealkylation to MODF | High | Enhanced clearance of R-(+)-flecainide (~2.5-fold) |

| CYP1A2 | Minor O-dealkylation to MODF | Moderate | Slightly higher clearance of S-(-)-flecainide |

Comparative Metabolic Clearance Between Enantiomers in Preclinical Systems

Studies investigating the disposition of flecainide enantiomers in preclinical systems, particularly in individuals with varying CYP2D6 activity, have revealed differences in their metabolic clearance. In subjects classified as poor metabolizers (PMs) of CYP2D6, a significantly impaired metabolism of flecainide is observed, leading to increased plasma concentrations and prolonged half-lives compared to extensive metabolizers (EMs) wikipedia.orgfrontiersin.orgnih.gov.

Specifically, in CYP2D6 PMs, R-(-)-flecainide demonstrates reduced oral clearance and a longer half-life compared to S-(+)-flecainide nih.govgoogle.com. This enantioselective disposition in PMs is attributed to a greater impairment in the metabolism of this compound relative to S-(+)-flecainide nih.gov. Consequently, the urinary recovery of this compound is found to be greater than that of S-(+)-flecainide in PMs, correlating with their diminished metabolic clearance nih.govresearchgate.net. The urinary recovery of major metabolites (MODF and MODLF) is also lower in PMs compared to EMs, further supporting the role of CYP2D6 in their formation and the enantioselective nature of this process nih.govresearchgate.net. While differences in clearance might be less pronounced in EMs, R-(+)-flecainide shows enhanced clearance mediated by CYP2D6 frontiersin.org.

Table 3: Comparative Metabolic Clearance of Flecainide Enantiomers in Preclinical Systems (CYP2D6 Poor Metabolizers)

| Parameter | This compound | S-(+)-Flecainide | Comparison (R vs. S) | Citation(s) |

| Oral Clearance | Lower | Higher | R < S | nih.govgoogle.com |

| Half-life | Longer | Shorter | R > S | nih.govgoogle.com |

| Urinary Recovery (MODF) | Lower | Higher | R < S | nih.govresearchgate.net |

| Urinary Recovery (MODLF) | Lower | Higher | R < S | nih.govresearchgate.net |

Compound Name Table

Flecainide

m-O-Dealkylated Flecainide (MODF)

m-O-Dealkylated Lactam Flecainide (MODLF)

CYP2D6

CYP1A2

Advanced Analytical Methodologies for Research on R Flecainide

Chromatographic Techniques for Enantiomeric Separation and Quantification

Chromatography stands as a cornerstone for the enantioselective analysis of flecainide (B1672765). Various chromatographic methods have been developed to separate and quantify the individual enantiomers, providing critical data for pharmacokinetic and metabolic studies.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a primary tool for the enantiomeric separation of flecainide. The use of chiral stationary phases (CSPs) allows for the direct separation of R-(-)- and S-(+)-flecainide without the need for derivatization.

One successful approach involves the use of a polysaccharide-based chiral column, such as Chiralpak AS-RH. researchgate.net This reversed-phase HPLC method, coupled with a fluorescence detector, enables the stereoselective analysis of flecainide enantiomers in serum and urine. researchgate.net The separation is achieved using a mobile phase consisting of 0.1 M potassium hexafluorophosphate (B91526) and acetonitrile (B52724) (65:35, v/v). researchgate.net This method has demonstrated high recovery rates of over 94% for both enantiomers and has been effectively used to assess hepatic flecainide metabolism. researchgate.net

Another direct HPLC method utilizes a crown ether-based CSP, specifically (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. researchgate.net This technique has shown excellent chiral resolution for flecainide and its analogs with a mobile phase of methanol-acetonitrile-trifluoroacetic acid-triethylamine (80/20/0.1/0.3, v/v/v/v). researchgate.net The separation factors (α) and resolutions (Rs) for numerous analytes, including flecainide, were significant, ranging from 1.19 to 1.82 and 1.73 to 6.80, respectively. researchgate.net

| Chiral Stationary Phase | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|

| Chiralpak AS-RH (polysaccharide-based) | 0.1 M Potassium Hexafluorophosphate and Acetonitrile (65:35, v/v) | Fluorescence | Serum and Urine | researchgate.net |

| (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid (crown ether-based) | Methanol-Acetonitrile-Trifluoroacetic Acid-Triethylamine (80/20/0.1/0.3, v/v/v/v) | Not Specified | Flecainide and its analogs | researchgate.net |

An alternative to direct chiral separation is the indirect approach, which involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a conventional achiral HPLC column.

Several homochiral derivatizing agents have been investigated for the chiral resolution of flecainide. nih.gov One such agent is 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (TAGIT). nih.gov The reaction of flecainide's amino functionality with TAGIT leads to the formation of diastereomers that can be separated by HPLC. nih.gov

Another established derivatization strategy employs (-)-menthyl chloroformate. capes.gov.br This optically active reagent reacts with flecainide to form diastereoisomers that can be resolved on a normal phase silica (B1680970) column. capes.gov.br Similarly, 1-[(4-nitrophenyl)sulfonyl]-L-propyl chloride has been used to derivatize flecainide and its internal standard. researchgate.netnih.gov The resulting diastereomeric derivatives are then chromatographed on a C18 reversed-phase column. researchgate.netnih.gov

| Derivatizing Agent | Resulting Derivative | Chromatographic Column | Reference |

|---|---|---|---|

| 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (TAGIT) | Diastereomeric thioureas | Not specified | nih.gov |

| (-)-menthyl chloroformate | Diastereoisomers | Normal phase silica | capes.gov.br |

| 1-[(4-nitrophenyl)sulfonyl]-L-propyl chloride | Diastereomeric derivatives | C18 reversed-phase | researchgate.netnih.gov |

Both fluorescence and UV detection are commonly employed in the HPLC analysis of flecainide enantiomers. Fluorescence detection is particularly sensitive and is often used following derivatization or for direct analysis. For instance, when using (-)-menthyl chloroformate for derivatization, the eluting diastereoisomers are monitored by fluorescence detection with an excitation wavelength of 305 nm and an emission wavelength of 340 nm. researchgate.netcapes.gov.br This method can achieve a sensitivity limit as low as 2.5 ng/mL for each enantiomer in a 1 mL plasma sample. researchgate.netcapes.gov.br Direct analysis on a polysaccharide-based chiral column also utilizes a fluorescence detector, with excitation and emission wavelengths set at 300 nm and 370 nm, respectively. researchgate.net

UV detection is another viable option. Following derivatization with 1-[(4-nitrophenyl)sulfonyl]-L-propyl chloride, the flecainide diastereomers can be detected by UV spectroscopy at a wavelength of 280 nm. nih.gov This method has a lowest quantifiable concentration of 50 ng/mL for each enantiomer. nih.gov For the analysis of flecainide in pharmaceutical tablets, UV densitometry at wavelengths of 225 nm and 310 nm has been successfully applied. researchgate.net A developed HPLC method for flecainide acetate (B1210297) in bulk and tablet form used UV detection at 292 nm. researchgate.netnih.gov

Gas Chromatography (GC) with Electron-Capture Detection

Gas chromatography (GC) offers a sensitive and selective method for the quantification of flecainide. A GC method with electron-capture detection has been developed for measuring flecainide acetate in biological fluids like plasma, saliva, and urine. nih.gov This method involves a sequence of solvent extractions to isolate the drug, followed by derivatization to form pentafluorobenzamide derivatives. nih.gov These derivatives are then chromatographed on a 3% SP-2250 glass column and detected by a nickel-63 (B225782) electron-capture detector. nih.gov The method is capable of quantifying flecainide concentrations as low as 12.5 ng/mL in a 1-mL sample. nih.gov

Thin-Layer Chromatography (TLC) for Separation and Densitometric Analysis

Thin-Layer Chromatography (TLC) provides a simpler and more rapid alternative for the separation and analysis of flecainide, particularly in pharmaceutical preparations. Reversed-phase TLC (RP-TLC) on plates coated with octylsilane (B1236092) (RP-C8) or octadecylsilane (B103800) (RP-C18) has been used to study the chromatographic behavior of flecainide. akjournals.com

For quantitative analysis, flecainide acetate can be identified and quantified by UV densitometry at wavelengths of 225 nm and 310 nm. researchgate.netakjournals.com Linear relationships between peak area and the amount of substance have been established in the range of 6.0 to 12.0 μg per spot. researchgate.netakjournals.com Another TLC-densitometry method employed aluminum plates precoated with silica gel G.F254 and a mobile phase of methanol: ethyl acetate: 33% ammonia (B1221849) (3:7:0.3, by volume), with chromatograms scanned at 290 nm. researchgate.netnih.gov This method proved to be satisfactory in terms of precision and accuracy for the analysis of flecainide in pharmaceutical formulations. researchgate.net

Mass Spectrometry (MS) Based Quantification in Biological Matrices

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has become a powerful tool for the quantification of flecainide in biological matrices due to its high sensitivity and specificity. Several LC-MS/MS methods have been reported for the determination of flecainide in biological samples. worldwidejournals.com

One such method utilizes a Zorbax-SB C18 column for chromatographic separation, followed by detection with an API-4000 mass spectrometer in the positive ionization mode. worldwidejournals.com This method, which employs a simple isocratic chromatographic condition and a liquid-liquid extraction for sample preparation, has a linear range of 1.01–506.04 ng/mL for flecainide in rat plasma. worldwidejournals.com

A rapid and highly sensitive method for quantifying flecainide in human plasma involves liquid chromatography-tandem mass spectrometry (LC-MS-MS). qmul.ac.uk This method uses a small sample volume and a simple deproteination step, followed by injection onto a short analytical column with rapid gradient elution. qmul.ac.uk Detection is carried out using time-of-flight mass spectrometry (TOF-MS), with flecainide-D4 used as an internal standard. qmul.ac.uknih.gov The assay is linear over a therapeutic range of 100-1500 mcg/L and demonstrates excellent precision and accuracy. nih.gov

| Method | Chromatographic Column | Ionization Mode | Linear Range | Matrix | Reference |

|---|---|---|---|---|---|

| LC-MS/MS | Zorbax-SB C18 | Positive | 1.01–506.04 ng/mL | Rat Plasma | worldwidejournals.com |

| LC-TOF-MS | Short analytical column (30 mm) | Not specified | 100-1500 mcg/L | Human Plasma/Serum | qmul.ac.uknih.gov |

Development and Validation of Bio-analytical Methods (e.g., Liquid-Liquid Extraction)

The development and validation of bio-analytical methods for this compound often involve a multi-step process to ensure accuracy, precision, and selectivity, particularly for stereoselective analysis. Liquid-liquid extraction (LLE) is a frequently employed technique for sample preparation due to its high recovery and selectivity. capes.gov.brworldwidejournals.com

A stereospecific high-performance liquid chromatographic (HPLC) method for determining (R,S)-flecainide in human plasma and urine has been described. nih.gov This method utilizes a single-step liquid-liquid extraction of alkalinized samples with diethyl ether. nih.gov Following extraction, the drug and an internal standard are derivatized to form diastereomers, which can then be separated and quantified. nih.gov The validation of such methods is performed in accordance with established guidelines, such as those from the U.S. Food and Drug Administration (FDA). worldwidejournals.comfda.gov

Another approach for the stereoselective determination of flecainide enantiomers in human plasma involves derivatization with (-)-menthyl chloroformate, followed by HPLC with fluorescence detection. capes.gov.br This method also reports a high recovery of over 95% with a liquid-liquid extraction procedure. capes.gov.br The sensitivity of this assay is notable, with a limit of detection as low as 2.5 ng/mL for each enantiomer from a 1 mL plasma sample. capes.gov.br

The table below summarizes key validation parameters from a representative bio-analytical method for flecainide, which would be applicable to the analysis of its individual enantiomers.

| Validation Parameter | Result |

| Linearity Range | 1.01 – 506.04 ng/mL |

| Intra-run Precision (% CV) | 2.6 - 6.9% |

| Inter-run Precision (% CV) | 5.0 - 5.7% |

| Overall Recovery | 72.13% |

Application of Internal Standards in Quantitative Analysis

The use of an appropriate internal standard (IS) is a critical component in the quantitative analysis of this compound to correct for variability during sample preparation and analysis. An ideal internal standard should have similar physicochemical properties to the analyte and behave similarly during extraction and ionization in mass spectrometry. worldwidejournals.com

For the analysis of flecainide and its enantiomers, both stable isotope-labeled and analog internal standards have been successfully utilized. worldwidejournals.comqmul.ac.uknih.gov Flecainide-d4, a deuterated form of flecainide, is a commonly used stable isotope-labeled internal standard. qmul.ac.uknih.gov Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods helps to compensate for matrix effects and variations in instrument response, ensuring high accuracy and precision. qmul.ac.uknih.gov

In some methods, a structural analog is chosen as the internal standard. For example, (R,S)-N-(2-piperidylmethyl)-2,3-bis(2,2,2-trifluoroethoxy)-benzamide hydrochloride has been used as an internal standard in the HPLC analysis of flecainide enantiomers. nih.gov Another study employed loperamide (B1203769) as the internal standard for the pharmacokinetic estimation of flecainide in human plasma using LC-MS/MS. tandfonline.com

The selection of the internal standard is a crucial step in method development. In one study developing a method for flecainide in rat plasma, several compounds were investigated before Flecainide impurity A was selected as the most suitable internal standard. worldwidejournals.com It was demonstrated that the chosen IS did not significantly affect the analyte's recovery, sensitivity, or ion suppression. worldwidejournals.com

The following table provides examples of internal standards used in the quantitative analysis of flecainide.

| Internal Standard | Analytical Technique | Reference |

| Flecainide-d4 | LC-MS/MS, LC-TOF-MS | qmul.ac.uknih.gov |

| (R,S)-N-(2-piperidylmethyl)-2,3-bis(2,2,2-trifluoroethoxy)-benzamide hydrochloride | HPLC-UV | nih.gov |

| Loperamide | LC-MS/MS | tandfonline.com |

| Flecainide impurity A | LC-MS/MS | worldwidejournals.com |

Computational and Theoretical Molecular Studies

Molecular Docking and Binding Site Characterization

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing a static snapshot of the interaction. These studies have been instrumental in identifying the binding sites of flecainide (B1672765) within various cardiac ion channels.

Computational studies have revealed a common structural pattern for the flecainide binding site within the central cavity of different ion channels, such as the voltage-gated sodium channel Nav1.5 and the potassium channel Kv1.5. nih.govescholarship.orgresearchgate.net This binding site is characterized by two main features: a hydrophobic patch and a polar region. nih.govescholarship.orgresearchgate.net The hydrophobic patch typically involves aromatic residues that engage in hydrophobic interactions with the flecainide molecule. nih.gov For instance, in Nav1.5, these interactions involve aromatic residues like Phe-937, Phe-1420, Phe-1461, and Phe-1762. nih.gov In the hERG potassium channel, docking simulations have highlighted the importance of π-π and cation-π stacking interactions, particularly with the aromatic ring of F656. physoc.org The polar region of the binding site allows for interactions such as halogen bonds, as observed between the trifluoromethyl groups of flecainide and residues like Thr-479 in Kv1.5. nih.gov

Table 1: Common Structural Patterns in Flecainide Binding Sites

| Ion Channel | Binding Site Location | Key Structural Features | Interacting Residue Examples |

|---|---|---|---|

| Nav1.5 | Central Cavity | Hydrophobic Patch, Polar Region | Phe-937, Phe-1420, Phe-1461, Phe-1762 nih.gov |

| Kv1.5 | Central Cavity | Hydrophobic Patch, Polar Region | Thr-479, Ala-501, Ile-502 nih.gov |

| hERG | Inner Cavity | Aromatic residues for π-π stacking | F656 physoc.orgnih.gov |

Detailed analysis of docking models has pinpointed specific residues within the S6 helix and the P-loop as critical for flecainide binding. nih.govescholarship.orgresearchgate.net In Nav1.5 and Kv1.5, the binding site for flecainide is located in the pore domain, which is composed of the S5 and S6 helical segments and the connecting P-loop. nih.gov Mutagenesis studies combined with computational modeling have confirmed the importance of residues in the S6 helices for flecainide's action. nih.gov For example, in the hERG channel, the S6 residue F656 has been identified as a principal determinant for flecainide binding, a finding supported by both experimental mutagenesis and docking simulations. physoc.orgnih.gov Similarly, mutations in the IV-S6 helix of Nav1.5 have been shown to alter the response to flecainide, indicating the proximity of the binding site to this region. nih.gov The P-loop, which contributes to the ion selectivity filter, also contains residues that form part of the flecainide binding pocket. nih.gov

Table 2: Key Residue-Level Interactions for Flecainide

| Ion Channel | Key Structural Element | Interacting Residues | Type of Interaction |

|---|---|---|---|

| hERG | S6 Helix | F656 | π-π stacking physoc.orgnih.gov |

| hERG | S6 Helix | Y652 (minor role) | Aromatic interaction physoc.org |

| Nav1.5 | IV-S6 Helix | F1760, Y1767 | Aromatic interaction pnas.org |

| Kv1.5 | S6 Helix | Ile-502, Val-505, Ile-508 | Hydrophobic interaction nih.gov |

| Kv1.5 | P-loop (SF base) | Thr-479 | Polar interaction nih.gov |

Molecular Dynamics Simulations

While molecular docking provides a static view, molecular dynamics (MD) simulations offer a dynamic perspective on the interactions between flecainide and its target channels, accounting for the flexibility of both the drug and the protein.

MD simulations have been employed to refine the binding poses obtained from docking and to explore the stability of the drug-channel complex over time. nih.gov These simulations allow for the characterization of the dynamic nature of the interactions, such as the frequency and duration of specific contacts between flecainide and channel residues. nih.govresearchgate.net For instance, MD simulations of flecainide in complex with Nav1.5 and Kv1.5 have helped to delineate the specific residues that maintain contact with the drug and the types of interactions involved, including hydrophobic contacts and halogen bonds. nih.gov These computational studies have shown that flecainide binding can be influenced by the conformational state of the channel, with preferential binding to the open state of Nav channels. nih.govpnas.org

A crucial aspect of drug action is how the molecule reaches its binding site. MD simulations can be used to predict the likely access pathways for drugs into the inner pore of ion channels. For flecainide, it is understood that the charged form of the drug accesses its binding site from the intracellular side of the membrane. nih.govnih.gov Computational models suggest that flecainide can enter the pore of Nav1.5 through the hydrophilic pathway via the intracellular gate. pnas.org Once inside, the closing of either the activation or inactivation gate can trap the flecainide molecule within the pore, a mechanism that contributes to its use-dependent blocking characteristics. nih.govbjmu.edu.cn

In Silico Modeling of Cardiac Electrophysiology

Beyond the single-channel level, computational models of cardiac cells and tissues are used to simulate the integrated effects of drugs on cardiac electrophysiology. These in silico models incorporate mathematical descriptions of various ion currents to predict how a drug like flecainide will alter the cardiac action potential and tissue-level conduction. nih.govresearchgate.netnih.gov

By simulating the effects of flecainide on multiple ion channels simultaneously (including INa, IKr, Ito, ICaL, and IRyR), these models can predict changes in parameters like the P-wave duration, a surrogate for atrial conduction time. nih.gov Such models have been used to investigate the mechanisms behind flecainide's effects, such as its negative inotropic effect, by dissecting the contributions of its actions on different ionic targets. nih.govresearchgate.net Furthermore, computational models of ventricular tissue have been developed to predict the effects of flecainide on conduction and its potential to either suppress or exacerbate arrhythmias under different conditions. nih.gov These models can replicate clinically observed phenomena, such as the rate-dependent effects of flecainide, and have been validated against experimental data from cardiac tissue. nih.gov Multi-scale computational models have also been used to investigate the efficacy of flecainide in specific arrhythmia syndromes, such as those induced by genetic factors like Pitx2, by demonstrating its ability to prevent proarrhythmic events like spontaneous calcium release. mdpi.com

Application of Detailed Ventricular Myocyte and Tissue Models (e.g., Grandi-Bers Model)

Computational modeling has become an indispensable tool for investigating the complex interactions between R-(-)-flecainide and cardiac electrophysiology. Detailed ventricular myocyte and tissue models, such as the Grandi-Pasqualini-Bers (GPB) model, provide a sophisticated framework for exploring these mechanisms at a cellular level. nih.govresearchgate.net The GPB model is a comprehensive representation of the human ventricular myocyte, incorporating detailed descriptions of ion channels, transporters, and intracellular calcium dynamics within distinct subcellular compartments. nih.govresearchgate.netgithub.com This level of detail allows for the simulation of the action potential and calcium transients with high fidelity, validated against a wide range of experimental data from human ventricular myocytes. nih.govresearchgate.net

In the context of this compound, these models are used to predict the drug's effects on normal human ventricular electrical activity and in the setting of arrhythmia triggers. nih.govresearchgate.net For instance, a computational model informed by experimental data was used to define the kinetic interactions of flecainide with cardiac sodium channels. nih.gov This model was then applied to simulate the drug's impact on cellular and tissue-level electrical activity, forecasting clinically relevant concentrations at which flecainide might exacerbate, rather than alleviate, arrhythmia. nih.gov

The application of the Grandi-Bers model specifically has been used to simulate the ionic mechanisms of flecainide's effects. researchgate.net By integrating flecainide's known blocking actions on multiple ion channels into the model, researchers can dissect the individual and combined contributions of these effects on the ventricular action potential and calcium handling. researchgate.net For example, simulations can be run to observe how flecainide's influence on various targets alters intracellular calcium ([Ca²⁺]i), sarcoplasmic reticulum calcium ([Ca²⁺]SR), and intracellular sodium ([Na⁺]i) concentrations over time at different pacing rates. researchgate.net These models have also been validated by comparing computational predictions with experimental results, such as optical recordings in intact rabbit epicardium, confirming the model's ability to accurately predict phenomena like conduction block at specific frequencies and drug concentrations. nih.gov

Simulation of Multi-Target Effects on Cardiac Electrical Parameters

Theoretical models have been developed to study the consequences of blocking multiple ionic currents simultaneously. nih.gov Using frameworks like the Grandi-Bers model, simulations can quantify the impact of flecainide on various aspects of the cardiac action potential. researchgate.net For example, at a concentration of 2 µM, flecainide can substantially reduce the upstroke velocity of the action potential, an effect that becomes more pronounced at faster heart rates. nih.gov This reduction in excitability is a direct consequence of its primary block on INa. nih.govnih.gov

| Ion Channel/Receptor | Associated Current | Effect of Flecainide | Reference |

|---|---|---|---|

| Nav1.5 | INa (fast sodium current) | Inhibition/Block | nih.govnih.gov |

| hERG (Kv11.1) | IKr (rapid delayed rectifier K+ current) | Inhibition/Block | researchgate.netnih.gov |

| RyR2 | SR Ca2+ release channel | Inhibition/Block (Open State) | researchgate.netnih.govnih.gov |

| Cav1.2 | ICaL (L-type calcium current) | Inhibition/Block | nih.govresearchgate.net |

| Kv4.3 | Ito (transient outward K+ current) | Inhibition/Block | nih.govresearchgate.net |

| Kv1.5 | IKur (ultra-rapid delayed rectifier K+ current) | Inhibition/Block | nih.gov |

Computational Analysis of Rate-Dependence and Dose-Dependence in Channel Block

A hallmark of this compound's action is its rate-dependent (or use-dependent) channel blockade, a property that has been extensively analyzed using computational models. cinc.orgnih.govresearchgate.net This means the degree of channel block intensifies as the heart rate increases. cinc.orgresearchgate.net Computational simulations of ventricular myocytes show that while a 0.5 µM concentration of flecainide has minimal effect on cardiac excitation, a 2 µM concentration significantly reduces the action potential upstroke velocity, and this effect is exacerbated at higher stimulation frequencies (e.g., 120 and 160 BPM) compared to normal rates (60 and 80 BPM). nih.gov This behavior is attributed to the drug's kinetics, where it binds preferentially to the open or inactivated states of the sodium channel and dissociates slowly during the resting (diastolic) phase. nih.govresearchgate.net At faster rates, there is less time for the drug to unbind, leading to an accumulation of blocked channels. nih.govresearchgate.net

Computational models can simulate these kinetics to predict the degree of use-dependent block under various pacing protocols. researchgate.net For example, simulations can replicate the buildup of flecainide-bound channels during repetitive pacing, which results from very slow unblocking from drug-trapped inactivation states. researchgate.net This rate-dependent effect is not limited to sodium channels. Studies have shown that flecainide's ability to prolong the atrial action potential duration and effective refractory period is also significantly enhanced at the rapid rates typical of atrial fibrillation. nih.govresearchgate.net

The dose-dependence of flecainide's effects is also a key area of computational analysis. Models can simulate concentration-response curves to determine the affinity of flecainide for different channel states. researchgate.net For instance, the dose-dependence of tonic block (block at rest) can be simulated and compared with experimental data to quantify the drug's affinity for closed channels. researchgate.net These analyses have shown that flecainide has a higher affinity for closed sodium channels compared to other drugs like lidocaine. researchgate.net By simulating a range of concentrations, from therapeutic (0.5-2.4 µM) to higher levels, computational studies help predict the onset of significant electrophysiological changes and potential proarrhythmic effects. nih.govfrontiersin.org

| Parameter | Finding | Computational Model Insight | Reference |

|---|---|---|---|

| Rate-Dependence | Increased block of INa at higher heart rates. | Simulations show accumulation of blocked channels due to slow unbinding kinetics during shorter diastolic intervals. | nih.govresearchgate.netcinc.org |

| Greater reduction in AP upstroke velocity at tachycardic rates. | Model predicts more significant impact on cellular excitability at 160 BPM vs. 60 BPM with 2 µM flecainide. | nih.gov | |

| Tachycardia-dependent prolongation of atrial action potential duration. | Models demonstrate that flecainide attenuates the natural shortening of the action potential at fast rates. | nih.govresearchgate.net | |

| Dose-Dependence | Concentration-dependent reduction in excitability. | Simulations show minimal effect at 0.5 µM but substantial reduction in upstroke velocity at 2 µM. | nih.gov |

| Higher affinity for closed Na+ channels compared to other Class I agents. | Dose-response simulations of tonic block indicate flecainide's binding affinity at rest. | researchgate.net |

Emerging Research Areas and Unexplored Scientific Questions

Further Elucidation of Novel Flecainide (B1672765) Receptor Interactions

While the primary action of flecainide is the blockade of the fast inward sodium channel (Nav1.5) in the heart, emerging research continues to uncover a more complex interaction with various ion channels. pnas.orgnih.govmdpi.com Flecainide is considered a "dirty drug" due to its ability to bind to multiple cardiac ionic targets. escholarship.org Computational modeling has been instrumental in exploring these interactions, providing atomic-scale insights that are crucial for understanding its broader effects. pnas.org

Beyond the well-established Nav1.5 blockade, flecainide interacts with several other channels, including the ryanodine (B192298) receptor 2 (RyR2), the delayed rectifier potassium channel (IKr), the transient outward potassium current (Ito), and the L-type calcium channel (ICaL). escholarship.orgfrontiersin.org This multi-target profile contributes to its therapeutic actions and presents opportunities for the rational design of new drugs. pnas.orgnih.gov

Recent studies have focused on identifying the specific binding sites and the nature of these interactions. For instance, computational models suggest that flecainide binds to a large surface area within the hNav1.5 channel, spanning from the fenestration region to the ion conduction pathway. pnas.org In the case of the Kv1.5 channel, which is involved in the atrial-selective current IKur, flecainide is predicted to occupy the central cavity. nih.gov A significant finding is the identification of a common structural pattern in the flecainide binding sites of both Nav1.5 and Kv1.5 channels, which consists of a hydrophobic patch and a polar region. nih.gov

The interaction with the ryanodine receptor (RyR2), which regulates calcium release from the sarcoplasmic reticulum, is particularly noteworthy. nih.govrupress.org Flecainide directly antagonizes RyR2, which is believed to be a key mechanism of its effectiveness in treating catecholaminergic polymorphic ventricular tachycardia (CPVT). nih.govfrontiersin.org Interestingly, research indicates that flecainide may have multiple binding sites on the RyR2 channel, including at least four inhibitory sites and one activation site, some of which are voltage-dependent while others are not. rupress.orgresearchgate.netresearchgate.net This complex interaction with RyR2 is a subject of ongoing investigation, with some studies suggesting that flecainide's effect may be on the counter-current through the channel pore rather than a direct block of calcium efflux. rupress.orgresearchgate.net

Table 1: Flecainide Interaction with Various Cardiac Ion Channels

| Target Channel | Key Findings | References |

|---|---|---|

| Nav1.5 | Primary target; blocks the open state of the channel, slowing conduction velocity. mdpi.com Binds to a large surface area within the channel pore. pnas.org | pnas.orgmdpi.com |

| Kv1.5 (IKur) | Blocks the current with an IC50 of 38.14 ± 1.06 µM. nih.gov Shares a common binding site pattern with Nav1.5. nih.gov | nih.gov |

| hERG (IKr) | Flecainide blockade yielded an IC50 of 1.49 µM. nih.gov | nih.gov |

| Ryanodine Receptor 2 (RyR2) | Directly antagonizes RyR2, reducing calcium sparks. frontiersin.orgoup.com Possesses multiple binding sites (inhibitory and activatory). rupress.orgresearchgate.net | frontiersin.orgrupress.orgresearchgate.netoup.com |

| L-type Calcium Channel (ICaL) | Inhibits ICaL with an IC50 of 27.1 µM. escholarship.org | escholarship.org |

| Transient Outward K+ Current (Ito) | Inhibits Ito with an IC50 of 15.2 µM. escholarship.org | escholarship.org |

This table is interactive. Click on the headers to sort the data.

Comprehensive Mechanistic Understanding of Stereoselectivity in Preclinical Pharmacodynamics

Flecainide is administered as a racemic mixture of R-(-)- and S-(+)-enantiomers. nih.gov While some preclinical studies in animal models have suggested no significant pharmacodynamic differences between the enantiomers, others have pointed to subtle but potentially important distinctions. nih.govresearchgate.net A comprehensive understanding of the stereoselectivity of flecainide's pharmacodynamics at a preclinical level is still an area of active research.

In vitro experiments on canine cardiac Purkinje fibers showed that both R-(-)- and S-(+)-flecainide reduced the maximum upstroke velocity (Vmax) of the action potential and shortened its duration. nih.govresearchgate.net However, the time constant for the development of Vmax depression was significantly longer for S-(+)-flecainide compared to R-(-)-flecainide, suggesting a difference in the kinetics of their interaction with the sodium channel. nih.govresearchgate.net

Animal cardiac myocyte models have also revealed stereoselective effects. The S-(+)-enantiomer caused a greater decrease in the maximum upstroke velocity of the action potential in Purkinje fibers than the R-(-)-enantiomer, although no difference was observed in action potential amplitude or conduction time. nih.govfrontiersin.org

Regarding the interaction with other channels, research on the RyR2 channel has shown stereoselectivity for the related drug propafenone, with the S-enantiomer having a significantly lower potency than the R-enantiomer. ahajournals.org This raises the question of whether similar stereoselective effects exist for flecainide's interaction with RyR2 and other off-target channels, which warrants further investigation.

Despite these preclinical observations, there is currently insufficient data to confirm that stereoselectivity significantly influences the clinical response in humans. nih.gov Further preclinical studies are necessary to fully elucidate the mechanistic basis of these stereoselective differences and their potential clinical implications. acs.org

Table 2: Preclinical Stereoselective Effects of Flecainide Enantiomers

| Enantiomer | Preclinical Model | Observed Effect | Reference |

|---|---|---|---|

| This compound | Canine Purkinje fibers | Shorter time constant for Vmax depression (8.9 +/- 0.6 seconds). nih.govresearchgate.net | nih.govresearchgate.net |

| S-(+)-Flecainide | Canine Purkinje fibers | Longer time constant for Vmax depression (13.4 +/- 1.5 seconds). nih.govresearchgate.net | nih.govresearchgate.net |

| S-(+)-Flecainide | Animal cardiac myocytes | Greater decrease in the maximum upstroke velocity of the action potential compared to this compound. nih.gov | nih.gov |

This table is interactive. Click on the headers to sort the data.

Integration of Multi-Omics Data for Advanced Mechanistic Insights in Experimental Models

The advent of multi-omics technologies presents a significant opportunity to gain a more holistic and advanced understanding of the mechanisms of action of this compound. Integrating data from genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive picture of the cellular and systemic responses to the drug in experimental models.

Pharmacogenomic studies have already begun to shed light on how genetic variations can influence flecainide's pharmacokinetics and pharmacodynamics. nih.gov For example, polymorphisms in the CYP2D6 gene, which is involved in flecainide metabolism, can affect the exposure to the R-(-) and S-(+) enantiomers. nih.govfrontiersin.org Integrating this genetic information with other omics data can help to build more predictive models of drug response.

Computational modeling and simulation are powerful tools for integrating multi-omics data. escholarship.orgjacc.org By developing computational models that incorporate experimental data on flecainide's effects on various ion channels and cellular pathways, researchers can simulate the drug's impact on cardiac electrophysiology at multiple scales, from the single cell to the whole heart. escholarship.org These models can help to predict the efficacy and potential proarrhythmic risks of flecainide under different conditions and in the context of specific genetic backgrounds.

The use of animal models, such as mouse models of catecholaminergic polymorphic ventricular tachycardia, has been crucial in demonstrating the efficacy of flecainide. ahajournals.orgjacc.org The application of multi-omics approaches to these and other experimental models will be invaluable for uncovering novel mechanisms and biomarkers related to flecainide's action. Future research in this area will likely focus on developing and validating mechanistic pharmacological models that incorporate a wide range of covariates to enable more individualized therapeutic strategies. frontiersin.org

Development and Validation of Innovative Research Tools for Flecainide Studies

Advancing our understanding of this compound's complex pharmacology relies on the continuous development and validation of innovative research tools. These tools are essential for detailed investigation at the molecular, cellular, and systemic levels.

Computational Modeling and Simulation: The use of computational software like Rosetta has been pivotal in modeling the interaction of flecainide with ion channels at an atomic level. pnas.org These models provide crucial insights into binding sites and the structural basis of drug action. pnas.orgnih.gov Further development of these computational tools, including molecular dynamics simulations, will enhance our ability to predict drug-channel interactions and guide the design of novel therapeutic agents. pnas.org

Analytical Methods: The development of robust and sensitive analytical methods is crucial for pharmacokinetic and therapeutic drug monitoring studies. High-performance liquid chromatography (HPLC) methods have been developed and validated for the stereoselective analysis of flecainide enantiomers in biological samples. researchgate.netajrconline.orgslideshare.net Additionally, UV spectrophotometric methods have been established for the quantification of flecainide acetate (B1210297). researchgate.net The continued refinement of these methods will improve the accuracy and efficiency of flecainide analysis.

Immunoassays: Fluoroimmunoassays, including fluorescence polarization immunoassays, have been developed for the measurement of flecainide in serum or plasma. nih.gov These assays offer a rapid and simple method for therapeutic drug monitoring. The development of specific antibodies against this compound could lead to more precise and enantiomer-specific immunoassays. medchemexpress.com

Cellular and Animal Models: The use of heterologous expression systems, such as tsA201 cells, allows for the detailed study of flecainide's interaction with specific ion channels and their mutants. nih.gov Animal models, particularly those with genetic modifications that mimic human cardiac arrhythmias, are invaluable for studying the in vivo effects of flecainide. ahajournals.orgjacc.org The development of new and more sophisticated animal and cellular models will continue to be a priority for future research.

Q & A

Q. What are the key pharmacological properties of R-(-)-Flecainide, and how do they influence experimental design in arrhythmia research?

this compound, a class IC antiarrhythmic, selectively blocks cardiac sodium channels, prolonging action potential duration. Its enantiomeric purity is critical for reproducibility; studies must validate stereochemical identity using chiral chromatography or X-ray crystallography . Experimental designs often employ in vitro models (e.g., HEK-293 cells expressing NaV1.5 channels) and in vivo arrhythmia induction protocols (e.g., aconitine-induced models in rodents). Dosing ranges (1–100 µM in vitro) should align with therapeutic plasma concentrations (0.2–1 µg/mL) to avoid non-specific effects .

Q. How do researchers ensure enantiomeric purity of this compound in synthesis and characterization?

Enantioselective synthesis involves chiral auxiliaries or asymmetric catalysis, followed by purity verification via polarimetry, circular dichroism, or HPLC with chiral stationary phases. Batch-to-batch variability must be minimized using validated protocols, as impurities can confound electrophysiological results. NMR (<sup>1</sup>H, <sup>13</sup>C) and high-resolution mass spectrometry are essential for structural confirmation .

Q. What in vitro models are most suitable for studying this compound’s sodium channel blockade?

HEK-293 cells transfected with human NaV1.5 channels are standard for assessing use-dependent blockade. Patch-clamp electrophysiology under varying stimulation frequencies (1–5 Hz) quantifies tonic and phasic inhibition. Concurrent measurement of hERG channel activity is critical to evaluate proarrhythmic risk .

Advanced Research Questions

Q. What methodological strategies address contradictory findings on this compound’s anti-inflammatory effects?

Discrepancies in cytokine modulation (e.g., TNF-α suppression vs. no effect in certain models) require cross-validation using multiple assays (ELISA, flow cytometry) and model systems (human neutrophils, murine macrophages). Dose-response curves (1–100 µM) and time-course experiments can identify threshold effects. Meta-analyses of existing data should account for species-specific responses and LPS stimulation protocols .

Q. How can researchers optimize experimental designs to differentiate this compound’s stereospecific effects from its racemic mixture?

Comparative studies using both enantiomers and racemic flecainide must control for batch variability. In silico docking simulations (e.g., AutoDock Vina) predict enantiomer-channel interactions, while functional assays (e.g., calcium imaging in cardiomyocytes) validate stereospecificity. Data should be normalized to enantiomer-free controls to isolate chirality-dependent effects .

Q. What advanced techniques resolve this compound’s dual role in arrhythmia and sepsis survival?

Transcriptomic profiling (RNA-seq) of LPS-treated neutrophils exposed to this compound can identify off-target immune-modulatory pathways. In septic rat models, telemetric ECG monitoring paired with cytokine quantification (multiplex assays) correlates cardiac effects with survival outcomes. Bayesian statistical models assess causality between sodium channel blockade and immune response modulation .

Q. How do researchers reconcile this compound’s proarrhythmic risks with its therapeutic benefits in long-term studies?

Chronic toxicity studies in transgenic arrhythmia-prone models (e.g., Scn5a<sup>+/−</sup> mice) evaluate dose-dependent QRS widening and sudden cardiac death. Machine learning algorithms (e.g., random forests) analyze Holter monitor data to predict risk thresholds. Pharmacokinetic/pharmacodynamic (PK/PD) modeling optimizes dosing regimens to balance efficacy and safety .

Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for analyzing this compound’s concentration-dependent effects?

Non-linear regression (e.g., Hill equation) models dose-response relationships for IC50 calculations. Mixed-effects models account for inter-experimental variability in multi-laboratory studies. Open-source platforms (e.g., R/Bioconductor) ensure transparency in raw data processing and outlier detection .

Q. How can researchers enhance reproducibility in studies of this compound’s enantiomer-specific activity?